molecular formula C14H15N5 B11810984 (6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B11810984
M. Wt: 253.30 g/mol
InChI Key: QTYWRJPZBNFUBT-UHFFFAOYSA-N
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Description

The compound (6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (abbreviated as DMPTPM) is a triazolopyridazine derivative characterized by a 3,4-dimethylphenyl substituent at position 6 of the pyridazine ring and a methanamine group at position 3 of the triazole moiety. This scaffold is of interest in medicinal chemistry due to its structural similarity to PDE4 (phosphodiesterase 4) inhibitors and other bioactive compounds .

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine

InChI

InChI=1S/C14H15N5/c1-9-3-4-11(7-10(9)2)12-5-6-13-16-17-14(8-15)19(13)18-12/h3-7H,8,15H2,1-2H3

InChI Key

QTYWRJPZBNFUBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CN)C=C2)C

Origin of Product

United States

Preparation Methods

Formation of Pyridazinone Core

The synthesis begins with the preparation of 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one. A common approach involves condensation of 3,4-dimethylacetophenone with glyoxylic acid in acetic acid, followed by hydrazine hydrate treatment to form the pyridazinone ring.

Reaction Conditions:

  • Reactants: 3,4-Dimethylacetophenone, glyoxylic acid, hydrazine hydrate.

  • Solvent: Acetic acid.

  • Temperature: Reflux (110–120°C).

  • Yield: 80–95%.

Chlorination and Cyclization

The pyridazinone intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to yield 3-chloro-6-(3,4-dimethylphenyl)pyridazine. Subsequent cyclization with a methanamine precursor (e.g., cyanamide or nitrile derivatives) forms the triazolo[4,3-b]pyridazine core.

Example Protocol:

  • Chlorination:

    • Reagent: POCl₃, catalytic dimethylformamide (DMF).

    • Conditions: Reflux (80°C, 5 hours).

    • Yield: 70–85%.

  • Cyclization:

    • Reagent: Hydrazine hydrate or substituted hydrazides.

    • Solvent: n-Butanol or ethanol.

    • Temperature: 120°C (microwave-assisted).

    • Yield: 60–75%.

Direct Functionalization of Preformed Triazolopyridazine

Reductive Amination

A streamlined method involves introducing the methanamine group via reductive amination of a carbonyl precursor. For example, 3-cyano-6-(3,4-dimethylphenyl)-triazolo[4,3-b]pyridazine is reduced using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF).

Reaction Conditions:

  • Reducing Agent: LiAlH₄ (2 equiv).

  • Solvent: Dry tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Yield: 65–80%.

Nucleophilic Substitution

Alternative routes employ nucleophilic substitution on halogenated triazolopyridazines. For instance, 3-bromo-6-(3,4-dimethylphenyl)-triazolo[4,3-b]pyridazine reacts with aqueous ammonia under high pressure to yield the methanamine derivative.

Key Parameters:

  • Reactants: 3-Bromo intermediate, NH₃ (aq).

  • Catalyst: CuI, 1,10-phenanthroline.

  • Conditions: 100°C, 12 hours.

  • Yield: 50–60%.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations Yield
Pyridazinone cyclizationChlorination + cyclizationHigh purity, scalableMulti-step, POCl₃ handling60–75%
Reductive aminationCyano reductionDirect functionalizationRequires anhydrous conditions65–80%
Nucleophilic substitutionHalogen displacementMild conditionsLow yield, side reactions50–60%

Optimization and Industrial-Scale Considerations

Solvent and Catalyst Screening

  • Microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours, improving yield by 15%.

  • Green chemistry approaches using water or ethanol as solvents are emerging but require further validation.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the final product.

  • Recrystallization from toluene or dichloromethane enhances purity (>98%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be employed to modify the triazolopyridazine core or the methanamine group, often using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, (6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its triazolopyridazine core is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development, especially in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Research Findings

Substituent Impact : Bulky substituents (e.g., 3,4-dimethylphenyl in DMPTPM) improve target binding but may reduce solubility. Methoxy or alkoxy groups (e.g., Compound D) balance lipophilicity and potency .

Synthetic Feasibility : Methanamine derivatives like DMPTPM are accessible via alkylation or reductive amination, as seen in related triazolopyridazine syntheses .

Selectivity : Triazolopyridazines with catechol diether moieties (Compound D) exhibit PDE4 isoform selectivity, whereas simpler analogues like DMPTPM may lack subtype specificity .

Biological Activity

The compound (6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a synthetic organic molecule characterized by its complex heterocyclic structure, which combines a triazole and pyridazine ring system with a methanamine functional group. This unique configuration contributes to its potential biological activity, particularly in pharmacological applications. The presence of the dimethylphenyl substituent enhances its hydrophobic interactions and steric effects, which are crucial for binding to various biological targets.

Molecular Characteristics

  • Molecular Formula : C14H15N5
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 1282574-89-3

Structural Features

The compound's structure is notable for its combination of:

  • A triazole ring that is known for its role in various biological activities.
  • A pyridazine ring , which contributes to the compound's reactivity and potential interactions with biological systems.
  • A methanamine group , providing additional sites for interaction with enzymes and receptors.

The biological activity of This compound can be attributed to its ability to interact with key biological targets such as enzymes and receptors. The nitrogen-containing heterocycles facilitate various interactions within biological systems, making it a candidate for further pharmacological investigation.

Pharmacological Potential

Research indicates that compounds similar to This compound exhibit significant biological activities:

Compound NameStructural FeaturesBiological Activity
5-(4-Methylphenyl)-1H-pyrazolePyrazole ringAntiinflammatory
1-(2-Methylphenyl)-1H-pyrazolePyrazole ringAnticancer
7-(2-Chlorophenyl)-1H-pyrazolo[3,4-b]quinolineQuinoline structureAntimicrobial

The structural uniqueness of the target compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies have shown that related compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 30–43 nM against HeLa cells using structurally similar triazolo derivatives . This suggests that modifications in the molecular structure can significantly enhance biological efficacy.
  • Mechanism of Action : The mechanism studies indicate that certain derivatives inhibit tubulin polymerization and induce apoptosis through intrinsic pathways. This was confirmed by observing mitochondrial depolarization and caspase activation in treated cancer cells .
  • In Vivo Studies : Animal models such as zebrafish have been utilized to assess the in vivo efficacy of these compounds. Results indicated substantial activity against tumor growth, supporting the potential therapeutic applications of this class of compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as hydrazine derivatives with substituted pyridazines. Key steps include:

  • Cyclocondensation : Use of phosphorus oxychloride or polyphosphoric acid to form the triazole ring .
  • Substituent introduction : The 3,4-dimethylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and optimized temperature (80–120°C) .
  • Critical conditions : Solvent choice (DMF or THF), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols .
  • Storage : Store in sealed containers under dry, room-temperature conditions to prevent degradation. Avoid exposure to moisture or strong oxidizers .
  • Emergency procedures : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution for 20 minutes and seek medical evaluation .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups on phenyl, triazole-proton integration) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₆N₅: 266.14) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can substituent variations on the triazolopyridazine core influence PDE4 inhibitory activity, and what structural motifs are critical for selectivity?

  • Methodological Answer :

  • SAR Studies : Replace the 3,4-dimethylphenyl group with alkoxy (e.g., methoxy, cyclopentyloxy) or heterocyclic substituents. The catechol diether motif (3,4-dialkoxyphenyl) enhances PDE4A binding affinity by 10–100 fold .
  • Critical motifs : The triazole ring’s nitrogen orientation and pyridazine’s planar geometry are essential for π-π stacking in PDE4’s hydrophobic pocket. Chiral substituents (e.g., R-O-tetrahydrofuranyl) improve isoform selectivity (PDE4A/B over PDE4C/D) .
  • Validation : Use fluorescence polarization assays with recombinant PDE4 isoforms and compare IC₅₀ values .

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay standardization : Normalize cell-based assays (e.g., cAMP modulation) using identical cell lines (HEK293 vs. Jurkat) and incubation times .
  • Control compounds : Include rolipram (PDE4 inhibitor) as a positive control to validate assay conditions .
  • Data normalization : Adjust for protein concentration (Bradford assay) and use statistical tools (e.g., ANOVA) to account for batch variability .

Q. What in silico methods are recommended for predicting binding affinity to PDE4 isoforms?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PDE4’s catalytic domain (PDB: 1XMY). Focus on hydrogen bonding with Gln369 and hydrophobic contacts with Phe372 .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
  • QSAR models : Train models with descriptors like LogP, polar surface area, and topological torsion to predict IC₅₀ .

Q. How can reaction byproducts be minimized during synthesis, and what analytical methods ensure purity?

  • Methodological Answer :

  • Byproduct mitigation : Optimize stoichiometry (1:1.2 molar ratio of hydrazine to pyridazine) and employ scavengers (e.g., molecular sieves) to absorb residual water .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for intermediates. Recrystallization in ethanol/water improves final product purity .
  • Analytical QC : LC-MS with electrospray ionization detects impurities (<0.5%), while TLC (Rf = 0.3–0.5) monitors reaction progress .

Q. What are the implications of chiral substituents on pharmacological profiles, and how is enantiomeric purity ensured?

  • Methodological Answer :

  • Chiral impact : The R-enantiomer of tetrahydrofuranyl derivatives shows 50-fold higher PDE4A inhibition than the S-form. Enantiomers may differ in off-target effects (e.g., PDE7 inhibition) .
  • Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Rhodium-BINAP complexes) to control stereochemistry .
  • Analysis : Chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) confirms enantiomeric excess (>99%) .

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